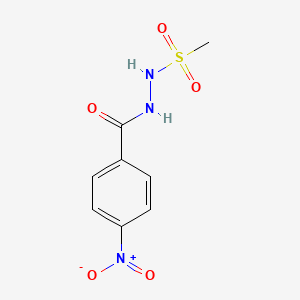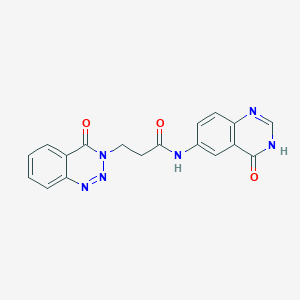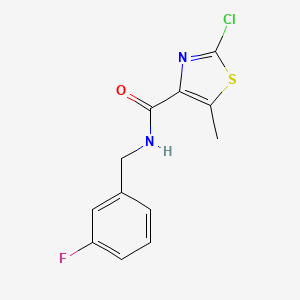![molecular formula C20H26N4O4S B11026750 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a sulfonamide group, a pyrimidine ring, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting an appropriate sulfonyl chloride with an amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Amide Bond Formation: The final step involves coupling the sulfonamide intermediate with a butanoyl chloride derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic ring and pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might involve sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of sulfinamides or sulfides.
Substitution: Introduction of various functional groups onto the aromatic ring or pyrimidine moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates, making this compound a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. The presence of the pyrimidine ring, which is a common motif in many pharmaceuticals, further enhances its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an additive in materials to enhance their properties, such as thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism by which 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares a similar pyrimidine and sulfonamide structure but differs in the substituents on the aromatic ring.
4-(4-methylpiperazin-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide: Another sulfonamide derivative with a pyrimidine ring, used in medicinal chemistry.
Uniqueness
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H26N4O4S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
3-methyl-N-[4-[3-methylbutanoyl(pyrimidin-2-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C20H26N4O4S/c1-14(2)12-18(25)23-16-6-8-17(9-7-16)29(27,28)24(19(26)13-15(3)4)20-21-10-5-11-22-20/h5-11,14-15H,12-13H2,1-4H3,(H,23,25) |
Clé InChI |
DAJZWZVMGANEAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=NC=CC=N2)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11026672.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11026687.png)
![(1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026691.png)
![2-(1H-benzimidazol-2-yl)-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11026695.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one](/img/structure/B11026704.png)

![4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11026713.png)

![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)benzenesulfonamide](/img/structure/B11026722.png)

![N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11026727.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11026734.png)


